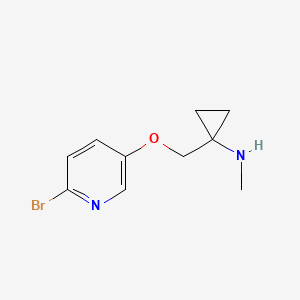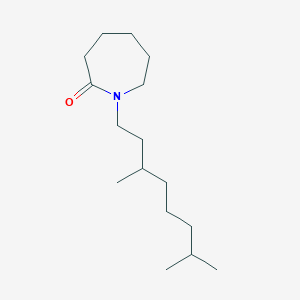
3-(Trifluoromethoxy)-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethoxy)-1-naphthoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthoic acid structure. This compound is part of the broader class of trifluoromethoxy-containing compounds, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of naphthoic acid derivatives using trifluoromethoxylation reagents . This process often requires specific conditions, such as the presence of a base and a suitable solvent, to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-(Trifluoromethoxy)-1-naphthoic acid may involve large-scale trifluoromethoxylation processes, utilizing advanced reagents and catalysts to achieve high yields and purity. The exact methods can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalysts play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthoic acid compounds .
Scientific Research Applications
3-(Trifluoromethoxy)-1-naphthoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)benzoic acid: Another trifluoromethoxy-containing compound with similar properties and applications.
Trifluoromethyl ethers: A broader class of compounds that include trifluoromethoxy groups attached to various aromatic structures.
Uniqueness
3-(Trifluoromethoxy)-1-naphthoic acid is unique due to its specific naphthoic acid structure combined with the trifluoromethoxy group, which imparts distinct chemical and physical properties. This combination makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H7F3O3 |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
3-(trifluoromethoxy)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)18-8-5-7-3-1-2-4-9(7)10(6-8)11(16)17/h1-6H,(H,16,17) |
InChI Key |
QPYRTSLWCDXVHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)




![(4-Amino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B15066267.png)

![7-Phenyl-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B15066271.png)



![2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol](/img/structure/B15066291.png)

